molecular formula C21H14BrClN2O3 B12040993 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B12040993
M. Wt: 457.7 g/mol
InChI Key: NEUSYVHHMYYSLN-ZMOGYAJESA-N
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Description

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C29H20BrClN4O5 and a molecular weight of 619.864 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-[(2-bromophenyl)carbonyl]hydrazine. This intermediate is then reacted with 4-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate stands out due to its combination of bromine and chlorine atoms, as well as its hydrazinylidene and benzoate functional groups.

Properties

Molecular Formula

C21H14BrClN2O3

Molecular Weight

457.7 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H14BrClN2O3/c22-18-7-3-1-5-16(18)20(26)25-24-13-14-9-11-15(12-10-14)28-21(27)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+

InChI Key

NEUSYVHHMYYSLN-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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